molecular formula C17H22N2O3 B2648398 N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclohexyl-2-hydroxyacetamide CAS No. 1825638-89-8

N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclohexyl-2-hydroxyacetamide

Cat. No. B2648398
CAS RN: 1825638-89-8
M. Wt: 302.374
InChI Key: SEEHVWYVXIGLTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyano group might be introduced through a cyanation reaction, and the methoxyphenyl group might be added through a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aromatic ring would contribute to the compound’s stability and might influence its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the cyano, methoxyphenyl, cyclohexyl, and hydroxyacetamide groups. Each of these groups might react differently under various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the polar cyano and hydroxyacetamide groups might make the compound somewhat soluble in water .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing a cyano group can sometimes be toxic or harmful if ingested or inhaled .

properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2-cyclohexyl-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-22-15-10-6-5-9-13(15)14(11-18)19-17(21)16(20)12-7-3-2-4-8-12/h5-6,9-10,12,14,16,20H,2-4,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEHVWYVXIGLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano(2-methoxyphenyl)methyl]-2-cyclohexyl-2-hydroxyacetamide

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